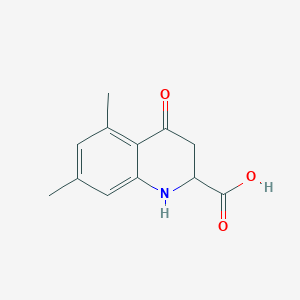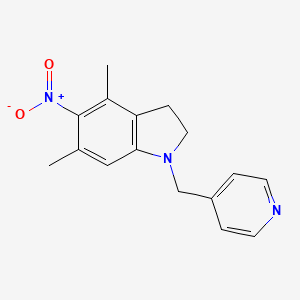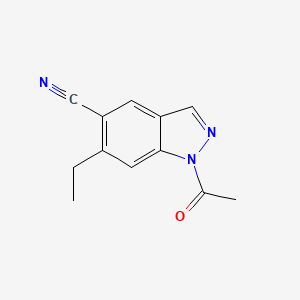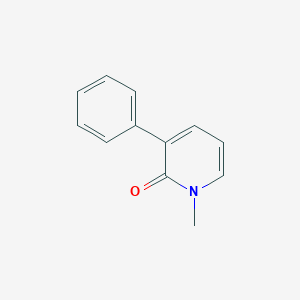![molecular formula C16H16Cl2N2O3 B13872529 ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethyl carbamate group attached to a phenyl ring substituted with amino and methoxy groups, as well as dichlorophenyl moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzyl chloride with 2-amino-4-hydroxybenzoic acid to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethylamino)ethyl N-(2,4-dichlorophenyl)carbamate
- 4-methoxyphenethylamine
- Indole derivatives
Uniqueness
Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H16Cl2N2O3 |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-2-22-16(21)20-15-6-4-12(8-14(15)19)23-9-10-7-11(17)3-5-13(10)18/h3-8H,2,9,19H2,1H3,(H,20,21) |
Clave InChI |
GGTQAVGKHZANCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=C(C=CC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


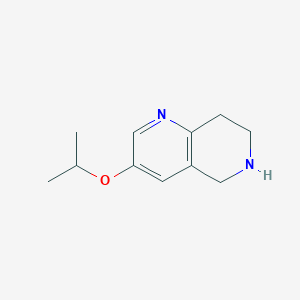
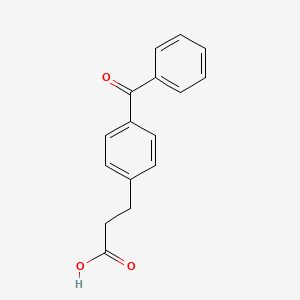

![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)




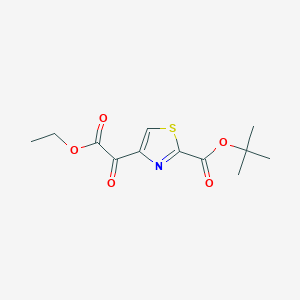
![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
